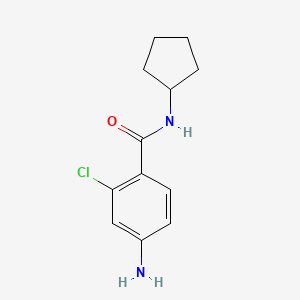
4-amino-2-chloro-N-cyclopentylbenzamide
描述
4-amino-2-chloro-N-cyclopentylbenzamide is an organic compound with the molecular formula C12H15ClN2O It is a white or off-white crystalline solid that is soluble in common organic solvents
属性
IUPAC Name |
4-amino-2-chloro-N-cyclopentylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-7-8(14)5-6-10(11)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSRYLWFILEFOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-amino-2-chloro-N-cyclopentylbenzamide involves the reaction of benzoyl chloride with cyclopentylamine to form 4-amino-N-cyclopentylbenzoyl chloride. This intermediate is then reacted with 2-chloroaniline under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity. Solvent recovery and recycling are also important aspects of the industrial process to minimize waste and reduce costs.
化学反应分析
Types of Reactions
4-amino-2-chloro-N-cyclopentylbenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 4-amino-2-substituted-N-cyclopentylbenzamides.
Oxidation: Products include nitro derivatives or quinones.
Reduction: Products include amines or hydroxylamines.
科学研究应用
4-amino-2-chloro-N-cyclopentylbenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 4-amino-2-chloro-N-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to the desired therapeutic or biological effect .
相似化合物的比较
Similar Compounds
- 4-amino-2-chlorobenzamide
- 4-amino-2-chloropyridine
- 4-amino-2-chlorobenzonitrile
Uniqueness
4-amino-2-chloro-N-cyclopentylbenzamide is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective .
生物活性
4-amino-2-chloro-N-cyclopentylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing information from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{15}ClN_{2}O
- CAS Number : 789435-78-5
| Property | Value |
|---|---|
| Molecular Weight | 250.72 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | 3.5 |
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound derivatives. For instance, a series of substituted compounds demonstrated significant antiviral activity against human adenovirus (HAdV) with selectivity indexes greater than 100, indicating low cytotoxicity relative to their antiviral effects .
The mechanism of action for these compounds appears to involve targeting the viral DNA replication process. Compounds such as 6 and 43 were noted for their ability to inhibit early stages of the HAdV life cycle, while others like 46 and 47 were effective in later stages .
Case Studies
- Case Study on Antiviral Efficacy :
- In Vivo Toxicity Assessment :
Cytotoxicity Studies
Cytotoxicity assays revealed that while some derivatives maintained potent antiviral activity, they exhibited low cytotoxicity, making them suitable candidates for further development as antiviral agents .
Table 2: Biological Activity Summary
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 15 | 0.27 | 156.8 | >100 |
| Compound 6 | Not specified | Not specified | >100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


